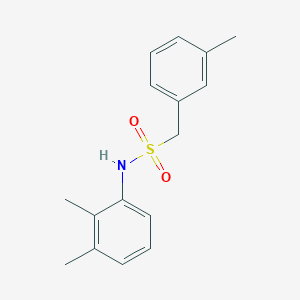
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a methanesulfonamide group attached to a phenyl ring substituted with methyl groups at specific positions, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: The synthesis of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide typically involves the reaction of 2,3-dimethylaniline with 3-methylbenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide can undergo oxidation reactions, particularly at the methyl groups, forming corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Industry:
Polymer Production: It can be used in the production of specialty polymers with specific properties.
Pharmaceuticals: As a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
Mechanism:
Enzyme Inhibition: The compound may inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis.
Molecular Targets: It targets enzymes involved in folic acid synthesis, disrupting bacterial growth and replication.
Pathways Involved:
Folic Acid Pathway: Inhibition of enzymes in this pathway leads to a decrease in folic acid production, essential for bacterial DNA synthesis.
Comparaison Avec Des Composés Similaires
N-(2,3-dimethylphenyl)-1-(4-methylphenyl)methanesulfonamide: Similar structure but with a different position of the methyl group.
N-(2,3-dimethylphenyl)-1-(2-methylphenyl)methanesulfonamide: Another isomer with the methyl group in a different position.
Uniqueness:
Positional Isomerism: The position of the methyl groups can significantly influence the compound’s reactivity and biological activity.
Specificity: The unique arrangement of methyl groups in N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide may confer specific properties not seen in its isomers.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-6-4-8-15(10-12)11-20(18,19)17-16-9-5-7-13(2)14(16)3/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQCXSUIPRKNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-(FURAN-2-YL)-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4751477.png)

![2-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4751489.png)
![methyl 2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4751493.png)
![1-(4-methoxyphenyl)-5-({[2-(1-piperidinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751494.png)
![3-(anilinosulfonyl)-4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4751495.png)
![3-(4-hydroxyphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4751502.png)
![1-(4-Tert-butylphenyl)-3-[5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4751517.png)
![ETHYL 3-[(2-METHOXYPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE](/img/structure/B4751524.png)

![{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4751541.png)
![N-(3-bromo-4-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4751545.png)

![3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B4751569.png)
